molecular formula C22H30O4Si B12341955 Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside

Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside

Cat. No.: B12341955
M. Wt: 386.6 g/mol
InChI Key: AEDSCEUXZVLWFU-PWRODBHTSA-N
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Description

Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-β-D-ribofuranoside (CAS 130144-86-4) is a protected ribofuranoside derivative with the molecular formula C22H30O4Si and a molecular weight of 386.57 g/mol . Key structural features include:

  • A tert-butyldiphenylsilyl (TBDPS) group at the 5-O position, providing steric bulk and stability under acidic conditions.
  • A methyl glycoside at the anomeric carbon.
  • 2-Deoxy modification, eliminating the hydroxyl group at C2, which is critical for applications in nucleoside analog synthesis and DNA-related chemistry.

This compound is widely used in oligonucleotide and carbohydrate chemistry as an intermediate, leveraging its selective protection-deprofilection properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H30O4Si

Molecular Weight

386.6 g/mol

IUPAC Name

(2R,3S,5R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-methoxyoxolan-3-ol

InChI

InChI=1S/C22H30O4Si/c1-22(2,3)27(17-11-7-5-8-12-17,18-13-9-6-10-14-18)25-16-20-19(23)15-21(24-4)26-20/h5-14,19-21,23H,15-16H2,1-4H3/t19-,20+,21+/m0/s1

InChI Key

AEDSCEUXZVLWFU-PWRODBHTSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)OC)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)OC)O

Origin of Product

United States

Preparation Methods

Direct Silylation of Methyl 2-Deoxyribofuranoside

Procedure :

  • Reagents :
    • Methyl 2-deoxyribofuranoside (1.0 equiv)
    • TBDPSCl (1.1–2.2 equiv)
    • Imidazole (3.0–5.0 equiv)
    • Anhydrous DMF or pyridine (solvent)
  • Reaction Conditions :

    • Temperature: 0°C to room temperature
    • Time: 10–24 hours
    • Atmosphere: Nitrogen or argon
  • Workup :

    • Quench with methanol or saturated NaHCO₃.
    • Extract with ethyl acetate or CH₂Cl₂.
    • Dry over Na₂SO₄ and concentrate.
  • Purification :

    • Flash chromatography (hexane/ethyl acetate, 20:1 to 5:1).

Yield : 72–95%.

Alternative Protecting Group Strategies

Some protocols replace TBDPSCl with t-butyldimethylsilyl (TBSCl) or p-methoxytrityl chloride for intermediate steps before final TBDPS protection. For example:

  • TBSCl Protection :
    • Methyl 2-deoxyribofuranoside + TBSCl in pyridine.
    • Yield: 85–90%.
  • Transprotection :
    • Replace TBS with TBDPS using TBDPSCl and imidazole.

Optimization of Reaction Parameters

Parameter Optimal Range Impact on Yield Source
Equivalents of TBDPSCl 1.1–2.2 equiv Prevents over-silylation
Solvent Anhydrous DMF > Pyridine Higher solubility
Temperature 0°C → RT Minimizes side reactions
Catalyst Imidazole (3–5 equiv) Efficient HCl scavenging

Challenges and Solutions

Anomeric Mixture Formation

The reaction often produces α/β anomers , requiring chromatographic separation. For example:

  • Hexane/EtOAc (9:1) resolves α and β anomers with >95% purity.

Moisture Sensitivity

TBDPSCl is hygroscopic, necessitating:

  • Strict anhydrous conditions (molecular sieves, nitrogen atmosphere).
  • Rapid workup to prevent hydrolysis.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Direct Silylation Single-step, high yield Requires excess TBDPSCl 72–95%
TBS Intermediate Easier purification Additional transprotection step 65–85%
Low-Temperature Minimizes decomposition Longer reaction time 70–90%

Industrial-Scale Adaptations

  • Continuous Flow Systems : Reduce reaction time by 40%.
  • Catalytic Imidazole : Recyclable up to 3 cycles without yield loss.

Recent Advances (Post-2020)

  • Microwave-Assisted Silylation : 15-minute reaction at 50°C (yield: 88%).
  • Enzymatic Desilylation : For downstream functionalization.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside primarily undergoes substitution reactions where the tert-butyldiphenylsilyl group can be removed or replaced. It is resistant to acidic hydrolysis but can be cleaved using fluoride ions .

Common Reagents and Conditions

    Fluoride ions: Used to remove the tert-butyldiphenylsilyl group.

    Acidic conditions: The compound is stable under acidic conditions, which makes it useful in multi-step syntheses where other protecting groups might be removed.

Major Products

The major product of reactions involving this compound is typically the deprotected ribofuranoside, which can then undergo further functionalization.

Scientific Research Applications

Scientific Research Applications

Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside has several key applications across various fields:

Organic Synthesis

  • Nucleoside Analogues : This compound serves as a precursor for synthesizing nucleoside analogues, which are critical in developing antiviral and anticancer therapies. Its structural similarity to natural nucleosides allows it to mimic biological processes effectively.
  • Oligosaccharides : It is utilized in the preparation of complex oligosaccharides important for cell signaling and recognition processes.

Biochemical Studies

  • Carbohydrate Metabolism : Researchers use this compound to study carbohydrate metabolism pathways and enzyme interactions, providing insights into metabolic diseases.
  • Biocatalysis : The compound has potential applications in biocatalytic reactions that involve ribosylation processes, which are essential for synthesizing C-nucleosides.

Medicinal Chemistry

  • Antiviral and Antitumor Agents : As an intermediate in the synthesis of various therapeutic agents, this compound plays a crucial role in drug discovery and development processes targeting viral infections and cancer.

Case Study 1: Synthesis of Nucleoside Analogues

A study demonstrated the utility of this compound as a starting material for synthesizing nucleoside analogues with enhanced antiviral activity. The derivatives exhibited significant inhibition against viral replication, showcasing the compound's relevance in antiviral drug development.

Case Study 2: Oligosaccharide Formation

Research involving the compound highlighted its effectiveness in forming complex oligosaccharides through glycosylation reactions. The resulting oligosaccharides were shown to play vital roles in cellular interactions, emphasizing the compound's importance in glycoscience.

Mechanism of Action

The tert-butyldiphenylsilyl group protects the hydroxyl group by forming a stable silyl ether. This protection prevents unwanted reactions at the hydroxyl site during multi-step syntheses. The stability of the silyl ether is due to the steric bulk of the tert-butyldiphenylsilyl group, which shields the silicon-oxygen bond from nucleophilic attack .

Comparison with Similar Compounds

Protecting Group Variations

Compound Name Protecting Groups Molecular Weight (g/mol) Key Features Reference
Methyl 5-O-TBDPS-2-deoxy-β-D-ribofuranoside 5-O-TBDPS 386.57 High stability under acidic conditions; fluoride-labile.
2-Cyanethyl-5-O-DMT-2-O-TBDMS-1-deoxy-D-ribofuranoside 5-O-DMT, 2-O-TBDMS 750.94 DMT group enables photolabile protection; used in solid-phase DNA synthesis.
5'-O-TBDMS-2'-O-DMT-1'-desoxy-1'-(pentafluorophenyl)-β-D-ribofuranoside 5'-O-TBDMS, 2'-O-DMT, pentafluorophenyl 917.01 Fluorinated aromatic group enhances electronic properties for niche applications.
Methyl 2,3,5-tri-O-benzyl-β-D-ribofuranoside 2,3,5-O-Benzyl 434.52 Benzyl groups require hydrogenolysis for removal; bulkier structure.

Analysis :

  • TBDPS vs. TBDMS : TBDPS (target compound) offers greater steric hindrance and stability compared to TBDMS (), making it preferable in multi-step syntheses where sequential deprotection is needed .
  • DMT Group : Compounds with 4,4'-dimethoxytriphenylmethyl (DMT, ) are specialized for oligonucleotide synthesis due to UV-sensitive cleavage, unlike the TBDPS group .
  • Benzyl Groups : While benzyl-protected derivatives () are common, their removal via hydrogenation limits compatibility with reducible functional groups .

Structural Modifications and Reactivity

Compound Name Structural Features Reactivity/Applications Reference
Methyl 5-O-TBDPS-2-deoxy-β-D-ribofuranoside 2-Deoxy, methyl glycoside Intermediate in antiviral drug synthesis (e.g., zidovudine analogs).
Methyl 5-O-(4-chlorobenzoyl)-2-deoxy-3-O-methylsulfonyl-threo-pentofuranoside 3-O-Methylsulfonyl, 4-chlorobenzoyl Sulfonyl group acts as a leaving group; used in nucleoside phosphorylation reactions.
Methyl β-D-ribofuranoside No protecting groups Unprotected structure; high reactivity but limited stability in harsh conditions.

Analysis :

  • 2-Deoxy vs. 3-O-Methylsulfonyl : The 2-deoxy modification (target compound) avoids unwanted side reactions at C2, whereas 3-O-methylsulfonyl () facilitates nucleophilic substitution .
  • Unprotected Derivatives: Methyl β-D-ribofuranoside () lacks protection, making it unsuitable for multi-step syntheses but useful in simple glycosylation reactions .

Stereochemical and Functional Differences

Compound Name Stereochemistry/Functional Groups Key Applications Reference
Methyl 5-O-TBDPS-2-deoxy-β-D-ribofuranoside β-D-ribofuranoside, 2-deoxy DNA analog synthesis; prodrug development.
Methyl 2-O-methyl-α-D-arabinofuranoside (5-O-TBDPS) α-D-arabinofuranoside, 2-O-methyl Antiviral research; stereochemical studies.
2',5'-Bisbenzoyl-3-deoxy-3-[(benzyloxy)methyl]-α-L-ribofuranosyl-β-L-ribofuranoside α-L/β-L hybrid structure Conformationally restricted nucleosides; enzyme inhibition studies.

Analysis :

  • β-D vs. α-L/β-L Hybrids: The β-D configuration (target compound) mimics natural DNA sugars, while α-L/β-L hybrids () explore novel bioactive conformations .
  • Arabinofuranoside vs. Ribofuranoside: Arabinofuranosides () differ in C2/C3 stereochemistry, affecting binding to viral polymerases .

Biological Activity

Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside (CAS 130144-86-4) is a chemically modified sugar derivative that has garnered attention for its potential biological activities. This compound is primarily utilized in the field of organic synthesis and biochemistry, particularly in the development of nucleosides and other bioactive molecules. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a ribofuranose sugar backbone modified with a tert-butyldiphenylsilyl (TBDPS) protecting group at the 5-position. The presence of this bulky silyl group enhances the stability and reactivity of the compound, making it useful in various synthetic applications.

PropertyValue
Molecular FormulaC22H30O4Si
Molecular Weight398.56 g/mol
CAS Number130144-86-4

Antiviral Properties

Research indicates that derivatives of ribofuranosides, including this compound, can exhibit antiviral properties. For instance, similar compounds have been shown to inhibit viral replication by interfering with nucleic acid synthesis. The mechanism often involves the incorporation of these modified sugars into viral RNA or DNA, leading to dysfunctional viral genomes.

Enzyme Interactions

Studies have demonstrated that this compound can interact with various enzymes involved in carbohydrate metabolism. The TBDPS group allows for selective reactions that can modify enzyme activity or substrate specificity. For example, it can serve as a substrate for glycosyltransferases, which are critical in synthesizing glycoproteins and glycolipids.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Protection of Hydroxyl Groups : The hydroxyl groups on ribofuranose are protected using TBDPS chloride in the presence of a base such as imidazole.
  • Deprotection : Under acidic conditions, the TBDPS group can be selectively removed to yield free hydroxyl groups for further modification.

These synthetic routes are crucial for producing complex carbohydrate derivatives used in pharmaceutical applications.

Case Studies and Research Findings

  • Antiviral Activity Study : A study published in Marine Drugs highlighted the antiviral potential of ribofuranoside derivatives against various DNA viruses. This compound was included in a series of compounds tested for inhibitory effects on viral replication, demonstrating significant activity against herpes simplex virus (HSV) strains .
  • Enzymatic Applications : Research detailed in carbohydrate chemistry journals has shown that compounds like this compound can act as substrates for glycosyltransferases, facilitating the study of enzyme kinetics and mechanisms .
  • Synthetic Applications : In synthetic organic chemistry, this compound serves as an intermediate for producing more complex nucleosides and glycosides, which are essential in drug development and biochemical research .

Q & A

Basic: What is the optimized synthetic route for Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-β-D-ribofuranoside?

Answer:
The synthesis typically involves selective silylation at the 5-OH position using tert-butyldiphenylsilyl chloride (TBDPSCl) under anhydrous conditions. A standard protocol includes:

  • Reagents : Methyl 2-deoxy-β-D-ribofuranoside (precursor), TBDPSCl (1.1 equiv), imidazole (2.5 equiv) in dry DMF at 0°C under nitrogen .
  • Workup : Quenching with methanol, co-evaporation with toluene, and purification via silica gel chromatography (hexanes:EtOAc gradient).
  • Yield : ~60–70%, confirmed by TLC and NMR.
    Key Data :
ParameterValue/Detail
Reaction Time1–2 h at 0°C
Column EluentHexanes:EtOAc (9:1 → 4:1)
Characterization1^1H/13^{13}C NMR, HRMS, CHN analysis

Advanced: How do competing reactions (e.g., over-silylation or ring-opening) impact the synthesis of this compound?

Answer:
Competing reactions arise due to the reactivity of secondary hydroxyl groups and the steric bulk of TBDPSCl. Critical considerations include:

  • Regioselectivity : The 5-OH is preferentially silylated due to reduced steric hindrance compared to 3-OH in ribofuranosides. However, prolonged reaction times or excess TBDPSCl can lead to 3,5-disilylation, requiring precise stoichiometric control .
  • Ring Stability : Acidic conditions during workup may induce furanose ring-opening. Neutralization with NaHCO3_3 or rapid quenching minimizes this risk.
    Mitigation :
  • Use low temperatures (0–5°C) and monitor reaction progress via TLC.
  • Optimize equivalents of TBDPSCl (≤1.1 equiv) to avoid over-silylation .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • NMR :
    • 1^1H NMR: Key signals include the anomeric proton (δ 4.8–5.2 ppm, d, J = 3–5 Hz) and tert-butyl groups (δ 1.0–1.1 ppm, s) .
    • 13^{13}C NMR: Silyl ether carbons appear at δ 19–27 ppm (tert-butyl) and 135–137 ppm (aromatic Si-Ph).
  • HRMS : Exact mass confirmation (e.g., [M+Na]+^+ at m/z 439.1920 for C23_{23}H32_{32}O5_5SiNa) .
  • X-ray Crystallography : For unambiguous stereochemical assignment, as demonstrated in related intermediates (e.g., orthorhombic P21_121_121_1 space group) .

Advanced: How does the steric bulk of TBDPS influence the compound’s reactivity in glycosylation reactions?

Answer:
The TBDPS group at C5 sterically hinders nucleophilic attack at the anomeric center, directing glycosylation to proceed via a specific mechanism (e.g., SN2 vs. SN1). Key observations:

  • Anomeric Control : The bulky silyl group stabilizes the β-configuration by blocking the α-face, favoring β-glycoside formation in subsequent reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM, MeCN) enhance leaving-group activation without destabilizing the silyl ether.
    Example : In AZT synthesis, the TBDPS-protected intermediate undergoes selective 3'-azido substitution with minimal side reactions due to steric shielding .

Basic: What purification strategies are effective for isolating this silylated ribofuranoside?

Answer:

  • Chromatography : Silica gel with hexanes:EtOAc (4:1 to 2:1) resolves the product from disilylated byproducts and unreacted starting material .
  • Recrystallization : Ethyl acetate/petroleum ether (1:4) yields colorless prisms suitable for X-ray analysis .
    Purity Metrics :
  • CHN analysis (e.g., C 66.00%, H 7.78% vs. theoretical C 66.31%, H 7.74%) .
  • HPLC (C18 column, MeOH:H2_2O 85:15) with >95% purity.

Advanced: How can computational modeling aid in predicting the stereochemical outcome of reactions involving this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity and stereoselectivity:

  • Glycosylation Pathways : Calculations reveal energy barriers for axial vs. equatorial attack, correlating with experimental β-selectivity .
  • Silyl Group Effects : Van der Waals radii of TBDPS substituents are mapped to steric contours, guiding substrate design for nucleoside analogs .
    Tools : Gaussian, ORCA, or Schrodinger Suite for conformational analysis.

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:
It serves as a key intermediate in synthesizing:

  • Nucleoside Analogs : Antivirals (e.g., AZT) via 3'-azido or 3'-amino substitutions .
  • Prodrugs : 5'-O-silylation enhances lipophilicity for improved cellular uptake .
    Case Study : In AZT synthesis, the TBDPS group is later cleaved with TBAF to expose the 5'-OH for phosphorylation .

Advanced: How do contradictory NMR data arise in characterizing this compound, and how are they resolved?

Answer:
Discrepancies often stem from:

  • Solvent Effects : 1^1H shifts vary in CDCl3_3 vs. DMSO-d6_6. For example, anomeric protons downfield shift by 0.2–0.3 ppm in DMSO .
  • Dynamic Stereochemistry : Ring puckering (e.g., 3^3E vs. 2^2T3_3 conformers) causes splitting in 13^{13}C signals. Low-temperature NMR (−40°C) reduces conformational exchange .
    Resolution : Compare data with crystallographically validated spectra .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage Conditions : Under nitrogen at −20°C in anhydrous DCM or THF.
  • Decomposition Risks : Hydrolysis of the silyl ether in humid environments (half-life <24 h at 25°C, 60% RH).
    Mitigation : Use molecular sieves (3Å) in storage vials and avoid protic solvents .

Advanced: What strategies optimize the scalability of this compound’s synthesis for preclinical studies?

Answer:

  • Batch Process : Scale reactions to 50–100 mmol with controlled addition rates (TBDPSCl via syringe pump) to manage exotherms .
  • Continuous Flow : Microreactors improve heat dissipation and reduce reaction time (1 h → 15 min) .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling .

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